3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a benzyl group, a piperidine ring, and a sulfanylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient for constructing the quinazolinone framework. The reaction conditions often involve the use of copper catalysts, specific ligands, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs of the compound.
Scientific Research Applications
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The piperidine ring and quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4-ones: These compounds share the quinazolinone core but may have different substituents.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar biological activities.
Benzyl-substituted compounds: These compounds have a benzyl group attached to different core structures.
Uniqueness
3-benzyl-6-(piperidin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a sulfanylidene group.
Properties
IUPAC Name |
3-benzyl-6-piperidin-1-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19-17-13-16(22-11-5-2-6-12-22)9-10-18(17)21-20(25)23(19)14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULMUEIDWKLZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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